molecular formula C14H20ClNO2 B1608091 (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049728-45-1

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1608091
CAS No.: 1049728-45-1
M. Wt: 269.77 g/mol
InChI Key: SAPPBTCBOGWXJD-UQKRIMTDSA-N
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Description

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a phenylpropyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-pyrrolidine-2-carboxylic acid.

    Substitution Reaction: The phenylpropyl group is introduced through a substitution reaction, often using phenylpropyl bromide or a similar reagent.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenylpropyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various alkyl halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may enhance binding affinity, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. The hydrochloride salt form ensures better solubility and stability in aqueous environments, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid: The free acid form, which may have different solubility and reactivity.

    2-(3-Phenylpropyl)pyrrolidine: A related compound lacking the carboxylic acid group, which may have different chemical properties.

Uniqueness

(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with molecular targets. The presence of both the phenylpropyl group and the carboxylic acid group provides a versatile framework for further chemical modifications and applications.

Properties

IUPAC Name

(2S)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c16-13(17)14(10-5-11-15-14)9-4-8-12-6-2-1-3-7-12;/h1-3,6-7,15H,4-5,8-11H2,(H,16,17);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPPBTCBOGWXJD-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CCCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375989
Record name (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049728-45-1
Record name (S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
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(S)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochloride
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